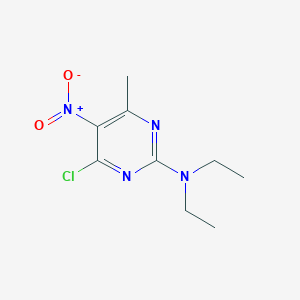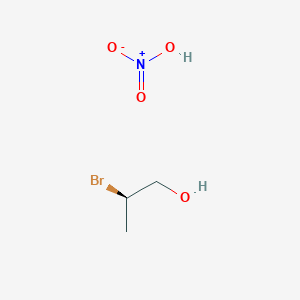
Nitric acid--(2R)-2-bromopropan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid–(2R)-2-bromopropan-1-ol (1/1) is a chemical compound that combines nitric acid with (2R)-2-bromopropan-1-ol in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitric acid–(2R)-2-bromopropan-1-ol typically involves the reaction of (2R)-2-bromopropan-1-ol with nitric acid under controlled conditions. The reaction is carried out in a suitable solvent, often at low temperatures to prevent decomposition or unwanted side reactions. The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods
Industrial production of nitric acid–(2R)-2-bromopropan-1-ol may involve large-scale batch or continuous processes. The key steps include the careful handling of nitric acid, which is a strong oxidizing agent, and the use of appropriate safety measures to prevent hazardous reactions. The product is typically purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Nitric acid–(2R)-2-bromopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The bromine atom in the compound can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The bromine atom can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Nitric acid–(2R)-2-bromopropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of brominated compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of brominated molecules on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of nitric acid–(2R)-2-bromopropan-1-ol involves its interaction with molecular targets through its bromine and nitric acid moieties. The bromine atom can participate in electrophilic substitution reactions, while the nitric acid component can act as an oxidizing agent. These interactions can lead to the formation of reactive intermediates that exert various effects on molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Nitric acid–(2S)-2-bromopropan-1-ol: Similar in structure but with a different stereochemistry.
Nitric acid–(2R)-2-chloropropan-1-ol: Similar but with a chlorine atom instead of bromine.
Nitric acid–(2R)-2-iodopropan-1-ol: Similar but with an iodine atom instead of bromine.
Uniqueness
Nitric acid–(2R)-2-bromopropan-1-ol is unique due to its specific stereochemistry and the presence of a bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in synthesis and research.
Properties
CAS No. |
651007-57-7 |
|---|---|
Molecular Formula |
C3H8BrNO4 |
Molecular Weight |
202.00 g/mol |
IUPAC Name |
(2R)-2-bromopropan-1-ol;nitric acid |
InChI |
InChI=1S/C3H7BrO.HNO3/c1-3(4)2-5;2-1(3)4/h3,5H,2H2,1H3;(H,2,3,4)/t3-;/m1./s1 |
InChI Key |
WFEIYHSGCLXOTO-AENDTGMFSA-N |
Isomeric SMILES |
C[C@H](CO)Br.[N+](=O)(O)[O-] |
Canonical SMILES |
CC(CO)Br.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane](/img/structure/B12613107.png)
![3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12613112.png)
![1-{5-[(4-Methoxyphenyl)methoxy]pyridin-2(1H)-ylidene}-1-nitrosomethanamine](/img/structure/B12613117.png)
![3-([1,1'-Biphenyl]-4-yl)but-2-enal](/img/structure/B12613118.png)
![2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12613131.png)
![(3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B12613132.png)

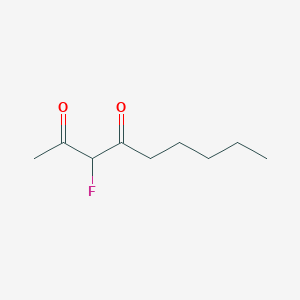

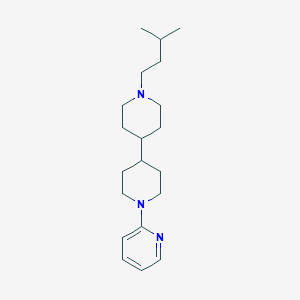
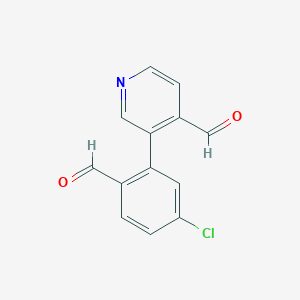
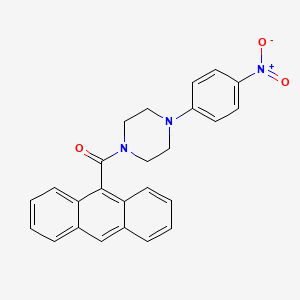
![Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]-](/img/structure/B12613180.png)
